N-cyclopentyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-cyclopentyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to mimic carboxylic acids. This compound, in particular, has a unique structure that combines a cyclopentyl group, a benzamide moiety, and a tetrazole ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the formation of the tetrazole ring followed by the introduction of the cyclopentyl and benzamide groups. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride. This reaction proceeds under mild conditions and yields the tetrazole ring .
For the specific synthesis of this compound, the following steps can be followed:
Formation of the Tetrazole Ring: React 5-methyl-1H-tetrazole with an appropriate benzyl halide to form 3-(5-methyl-1H-tetrazol-1-yl)benzyl halide.
Introduction of the Cyclopentyl Group: React the intermediate with cyclopentylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form corresponding oxides.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of tetrazole oxides.
Reduction: Formation of amines from the benzamide moiety.
Substitution: Formation of substituted tetrazoles with various functional groups.
Scientific Research Applications
N-cyclopentyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a drug candidate due to its ability to mimic carboxylic acids.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors that typically interact with carboxylate groups. This binding can modulate the activity of these enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-cyclopentyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide can be compared with other tetrazole derivatives, such as:
5-Phenyltetrazole: Known for its high acidic nature and resonance stabilization.
1-Substituted Tetrazoles: These compounds have diverse biological activities and are used in various medicinal applications.
Tetrazole-based Metal Complexes: Used in coordination chemistry and materials science.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17N5O |
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Molecular Weight |
271.32 g/mol |
IUPAC Name |
N-cyclopentyl-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H17N5O/c1-10-16-17-18-19(10)13-8-4-5-11(9-13)14(20)15-12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7H2,1H3,(H,15,20) |
InChI Key |
TXUASWCOMDWUEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NC3CCCC3 |
Origin of Product |
United States |
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